[2-(4-Amino-phenyl)-thiazol-4-YL]-methanol
Description
Significance of the Thiazole (B1198619) Heterocycle in Chemical Biology and Medicinal Chemistry Scaffolds
The thiazole ring is a fundamental building block in medicinal chemistry, valued for its ability to engage in various biological interactions. nih.govnih.gov Its presence is noted in a range of natural products, including Vitamin B1 (thiamine), and in numerous synthetic compounds that have found clinical application. chemicalbook.com The structural rigidity and electronic properties of the thiazole nucleus make it an attractive scaffold for the development of therapeutic agents. alfa-chemistry.comlookchem.com
The versatility of the thiazole core is demonstrated by its incorporation into a multitude of drugs with diverse pharmacological effects. These include antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents. lookchem.com For instance, derivatives of 2-aminothiazole (B372263) have been extensively investigated and have shown promise in the development of new drugs targeting a variety of diseases. nih.gov The ability to modify the thiazole ring at various positions allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties, making it a privileged structure in drug discovery. lookchem.com
Overview of the [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol Structural Motif in Contemporary Research
The compound this compound represents a specific structural motif within the broader class of aminophenylthiazole derivatives. This molecule features a central thiazole ring substituted at the 2-position with a 4-aminophenyl group and at the 4-position with a hydroxymethyl group.
| Property | Value |
| CAS Number | 145293-21-6 |
| Molecular Formula | C₁₀H₁₀N₂OS |
| Molecular Weight | 206.26 g/mol |
| Appearance | White solid |
Data sourced from publicly available chemical supplier information. chemicalbook.comguidechem.com
While extensive research dedicated solely to this compound is not widely available in peer-reviewed literature, its structure suggests its potential as a key intermediate in the synthesis of more complex molecules. The primary amine group on the phenyl ring and the hydroxyl group on the thiazole ring are reactive functional groups that can be readily modified to generate a library of derivatives. These derivatives can then be screened for various biological activities. For example, the amino group can be acylated, alkylated, or used in the formation of Schiff bases, while the hydroxyl group can be oxidized or esterified to explore structure-activity relationships.
Evolution of Research Trajectories Pertaining to Amino-phenyl Thiazole Derivatives
Research into amino-phenyl thiazole derivatives has evolved significantly over the years, driven by the quest for new therapeutic agents with improved efficacy and reduced side effects. Early research often focused on the synthesis of novel derivatives and the evaluation of their basic biological activities, such as antimicrobial and antifungal properties. alfa-chemistry.com
More recent research has expanded to investigate the potential of these compounds in a wider range of therapeutic areas. For instance, certain 2-(4-aminophenyl)benzothiazole derivatives, which share a similar aminophenyl-heterocycle core, have been synthesized and evaluated as photosensitizing agents for photodynamic therapy in cancer treatment. lookchem.com Other studies have focused on the development of 2-aminothiazole derivatives as potent anticancer agents, with some compounds showing significant activity against various cancer cell lines. nih.gov
The evolution of research in this area is also marked by a shift towards more targeted drug design. By understanding the specific molecular targets of these compounds, researchers can design more selective and potent inhibitors. For example, some thiazole derivatives have been investigated as inhibitors of specific enzymes involved in disease progression. This targeted approach, combined with advances in synthetic methodologies, continues to drive the development of new and improved amino-phenyl thiazole-based therapeutics.
Structure
3D Structure
Properties
IUPAC Name |
[2-(4-aminophenyl)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCTTYLPCHIYFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Synthesis of 2 4 Amino Phenyl Thiazol 4 Yl Methanol
Retrosynthetic Analysis of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol
A retrosynthetic analysis of this compound suggests several logical disconnections to simplify the molecule into more readily available starting materials. The primary disconnection points are the bonds forming the thiazole (B1198619) ring and the bond connecting the 4-aminophenyl group to the thiazole core.
One common approach involves disconnecting the thiazole ring itself, leading back to a thioamide and an α-halocarbonyl compound. In this case, the target molecule can be retrosynthetically cleaved to 4-aminothiobenzamide (B124670) and a 3-halo-1,2-dihydroxypropane derivative or its synthetic equivalent. This strategy is characteristic of the Hantzsch thiazole synthesis.
An alternative disconnection targets the C2-aryl bond. This suggests a pre-formed thiazole ring, functionalized at the 2-position with a leaving group (such as a halogen), and a 4-aminophenyl boronic acid or a similar organometallic reagent. This pathway highlights the use of modern cross-coupling reactions like the Suzuki coupling. A conceptual retrosynthesis is depicted in the figure below. researchgate.net
Classical and Modern Synthetic Routes for the Thiazole Core Formation
The formation of the thiazole ring is a critical step in the synthesis of this compound. Both classical and modern methods are employed to construct this heterocyclic core.
Hantzsch Thiazole Synthesis and its Adaptations
The Hantzsch thiazole synthesis, first reported in 1881, remains a widely used and versatile method for the formation of thiazole rings. wikipedia.org This reaction typically involves the condensation of an α-haloketone with a thioamide. researchgate.net For the synthesis of the target compound, this would involve the reaction of a thioamide precursor of the 2-(4-aminophenyl) moiety with a three-carbon building block that possesses a hydroxyl or protected hydroxyl function.
A plausible route would start with 4-aminothiobenzamide and 1,3-dichloroacetone. The initial product, a 4-(chloromethyl)thiazole, can then be hydrolyzed to the desired 4-hydroxymethylthiazole. A similar transformation has been reported for the synthesis of (2-p-tolyl-thiazol-4-yl)-methanol, where 4-(chloromethyl)-2-p-tolylthiazole is refluxed in aqueous sulfuric acid to yield the final product. chemicalbook.com
The reaction conditions for Hantzsch synthesis can be optimized, with some procedures employing microwave irradiation to reduce reaction times. nih.gov
Alternative Cyclization Strategies for Thiazole Ring Formation
Beyond the Hantzsch synthesis, other cyclization methods can be utilized to form the thiazole ring. The Cook-Heilbron synthesis, for example, involves the reaction of an α-aminonitrile with carbon disulfide or a related sulfur-containing compound.
Another strategy involves the reaction of 2-aminothiophenol (B119425) derivatives with various reagents to form benzothiazoles, which are structurally related to the target compound. google.com While not directly applicable to the non-fused thiazole , these methods demonstrate the breadth of cyclization chemistry available. For instance, 2-arylbenzothiazoles can be synthesized through the condensation and oxidation of o-aminothiophenol with aldehydes or carboxylic acids. google.com
More recent methods focus on creating substituted thiazoles through multi-component reactions under eco-friendly conditions, such as using deep eutectic solvents. mdpi.com For example, thiazolo[5,4-d]thiazoles have been synthesized by condensing dithiooxamide (B146897) with aromatic aldehydes. mdpi.com
Introduction of the 4-Aminophenyl Moiety and its Precursors
The introduction of the 4-aminophenyl group at the 2-position of the thiazole ring can be achieved either by incorporating it into one of the starting materials for the thiazole synthesis or by adding it to a pre-formed thiazole ring.
Strategies for Carbon-Carbon Bond Formation at the 2-Position
A common and straightforward strategy is to use a substituted benzamide (B126) or thiobenzamide (B147508) in the Hantzsch synthesis. For the target molecule, starting with 4-nitrothiobenzamide would yield a 2-(4-nitrophenyl)thiazole (B3018450) intermediate. The nitro group can then be reduced to the desired amino group in a subsequent step. The reduction of a nitro group to an amine is a standard transformation in organic synthesis.
Alternatively, the 4-aminophenyl moiety can be introduced via the reaction of 2-aminobenzenethiol with 4-aminobenzoic acid at high temperatures in the presence of polyphosphoric acid, though this typically yields benzothiazoles. nih.gov
Role of Suzuki Coupling and Related Cross-Coupling Reactions
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. The Suzuki coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is particularly useful for creating aryl-heteroaryl bonds. youtube.com
In the context of synthesizing this compound, a 2-halothiazole derivative can be coupled with 4-aminophenylboronic acid or its esters. nih.gov This approach offers high functional group tolerance and generally proceeds with good yields. The synthesis of 2-amino-6-arylbenzothiazoles via Suzuki coupling has been demonstrated, showcasing the utility of this reaction for similar structures. nih.gov
Other cross-coupling reactions, such as the Stille coupling (using organostannanes), can also be employed for the arylation of thiazoles. researchgate.net A systematic study on the cross-coupling capability of 2-phenylthiazoles has shown that various positions on the thiazole ring can be functionalized using these methods. researchgate.net Programmed synthesis of arylthiazoles through sequential C-H couplings catalyzed by palladium or nickel has also been developed, providing a versatile route to a wide range of substituted thiazoles. elsevierpure.com
The general scheme for a Suzuki coupling to form a 2-arylthiazole is presented in the table below.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| 2-Bromothiazole derivative | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 2-Arylthiazole derivative |
| 2-Chlorothiazole derivative | Arylboronic acid ester | Pd(OAc)₂ with a phosphine (B1218219) ligand | Cs₂CO₃ | Toluene | 2-Arylthiazole derivative |
Table 1: Generalized Suzuki Coupling Conditions for 2-Arylthiazole Synthesis
Elaboration of the 4-Hydroxymethyl Group at the 4-Position
The introduction and modification of the hydroxymethyl group at the 4-position of the thiazole ring is a critical phase in the synthesis of [2-(4-Aminophenyl)thiazol-4-yl]methanol. This process involves the formation of the alcohol functionality and may necessitate the use of protecting groups to prevent unwanted side reactions during subsequent synthetic steps.
Formation of the Hydroxymethyl Functionality
The hydroxymethyl group is typically introduced by the reduction of a carboxylic acid or its corresponding ester at the C4 position of the thiazole ring. A common synthetic strategy commences with the Hantzsch thiazole synthesis, reacting 4-nitrothiobenzamide with an ethyl bromopyruvate derivative to yield ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate. This nitro-substituted intermediate is often preferred as the amino group is reactive and can interfere with the initial thiazole ring formation.
The reduction of the ester functionality to a primary alcohol can be achieved using a variety of reducing agents. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to alcohols. researchgate.net However, due to its high reactivity, it can also reduce the nitro group. A more selective approach often employs sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like ethanol (B145695), which can selectively reduce the ester in the presence of a nitro group under controlled conditions. excli.de
An alternative route involves the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂), which are also effective for the reduction of carboxylic esters to alcohols. alfa-chemistry.com
The subsequent reduction of the nitro group to the desired amine can be carried out using various methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using metals like tin or iron in acidic media. If a strong reducing agent like LiAlH₄ was used initially, both the ester and the nitro group might be reduced simultaneously.
Protecting Group Strategies for the Hydroxymethyl Group
In a multi-step synthesis, it is often necessary to protect the reactive hydroxyl group of the 4-hydroxymethyl substituent to prevent it from undergoing undesired reactions during subsequent transformations, such as the reduction of the nitro group or other modifications to the molecule. The choice of protecting group is crucial and depends on its stability under the reaction conditions of the subsequent steps and the ease of its removal.
Commonly used protecting groups for primary alcohols include silyl (B83357) ethers and acetals.
Silyl Ethers: Silyl ethers are widely used due to their ease of formation, stability under many reaction conditions, and selective removal. Some common silyl protecting groups include:
Trimethylsilyl (TMS): Generally used for temporary protection as it is readily cleaved.
Triethylsilyl (TES): Offers slightly greater stability than TMS.
tert-Butyldimethylsilyl (TBDMS or TBS): A robust and widely used protecting group, stable to a wide range of reagents but can be removed with fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). cymitquimica.com
tert-Butyldiphenylsilyl (TBDPS): Provides even greater stability compared to TBDMS. bepls.com
The protection reaction is typically carried out by reacting the alcohol with the corresponding silyl chloride (e.g., TBDMSCl) in the presence of a base like imidazole (B134444) in a solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). rsc.org
Interactive Table: Common Silyl Protecting Groups for Alcohols
| Protecting Group | Abbreviation | Reagents for Protection | Reagents for Deprotection |
| Trimethylsilyl | TMS | TMSCl, Pyridine (B92270) or Et₃N | K₂CO₃/MeOH; mild acid |
| Triethylsilyl | TES | TESCl, Pyridine or Imidazole | HF, TBAF, mild acid |
| tert-Butyldimethylsilyl | TBDMS, TBS | TBDMSCl, Imidazole, DMF | TBAF, HF, AcOH |
| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl, Imidazole, DMF | TBAF, HF |
Methoxymethyl (MOM) Ether: The methoxymethyl (MOM) group is another common choice for protecting alcohols, forming an acetal (B89532) that is stable to basic and nucleophilic conditions. excli.deresearchgate.net It is typically introduced using methoxymethyl chloride (MOMCl) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). excli.de Deprotection is achieved under acidic conditions, for instance, with hydrochloric acid in an alcohol solvent. researchgate.net
Optimization of Reaction Conditions and Yields in the Synthesis of this compound
Research into the Hantzsch synthesis of various thiazole derivatives has shown that yields can be improved by moving away from traditional thermal heating to methods like microwave irradiation. Microwave-assisted synthesis can dramatically reduce reaction times and often leads to higher yields. researchgate.net
The choice of catalyst can also be critical. While the Hantzsch reaction can proceed without a catalyst, various catalysts have been explored to enhance its efficiency. These include Lewis acids, solid-supported catalysts, and green catalysts like polyethylene (B3416737) glycol (PEG). researchgate.net For instance, the use of silica-supported tungstosilisic acid has been reported as a reusable and efficient catalyst for the one-pot, three-component synthesis of Hantzsch thiazole derivatives, offering good to excellent yields. scispace.com
The following table summarizes the optimization of reaction conditions for a model Hantzsch-type reaction, demonstrating the impact of different parameters on the product yield.
Interactive Table: Optimization of Hantzsch Thiazole Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | Reflux | 12 | 45 |
| 2 | Acetic Acid | Ethanol | Reflux | 8 | 60 |
| 3 | [Ru(bpy)₃]²⁺ | MeCN-CHCl₃ | rt, visible light | 8 | 77 excli.de |
| 4 | Copper Silicate | Ethanol | 78 | 1.5 | 92 google.com |
| 5 | PEG-400 | Neat | 100 | 3 | 90 researchgate.net |
| 6 | SiW/SiO₂ | Neat (Microwave) | 120 | 0.1 | 90 scispace.com |
The reduction of the nitro group and the ester, as well as the protection and deprotection steps, also require careful optimization of reagents and conditions to maximize yields and minimize the formation of byproducts.
Purification and Isolation Techniques for the Target Compound
After the synthesis is complete, the crude product must be purified to isolate [2-(4-Aminophenyl)thiazol-4-yl]methanol in high purity. The purification strategy will depend on the physical properties of the compound and the nature of the impurities present. Common techniques include recrystallization and column chromatography.
Recrystallization: Recrystallization is a widely used technique for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while the impurities are either insoluble or remain in solution upon cooling. For aminophenylthiazole derivatives, polar solvents such as ethanol or aqueous ethanol mixtures are often effective for recrystallization. The process typically involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to induce the formation of crystals. The purified crystals are then collected by filtration and washed with a small amount of cold solvent.
Column Chromatography: Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase. For the purification of thiazole derivatives, silica (B1680970) gel is a commonly used stationary phase. scispace.com The mobile phase, or eluent, is a solvent or a mixture of solvents that carries the compounds through the column. The polarity of the eluent is a key parameter that is optimized to achieve good separation.
For a moderately polar compound like [2-(4-Aminophenyl)thiazol-4-yl]methanol, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is a common starting point for the eluent system. google.com The ratio of the solvents is adjusted to achieve the desired separation, often guided by preliminary analysis using thin-layer chromatography (TLC). The fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure to yield the purified compound. In some cases, a small amount of a basic modifier like triethylamine (B128534) may be added to the eluent to prevent the tailing of basic compounds like amines on the acidic silica gel.
The final purity of the isolated [2-(4-Aminophenyl)thiazol-4-yl]methanol is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point determination.
Chemical Reactivity and Derivatization Strategies of 2 4 Amino Phenyl Thiazol 4 Yl Methanol
Reactions at the Hydroxymethyl Moiety
The primary alcohol of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol is a prime site for a variety of chemical modifications, including oxidation, reduction, esterification, etherification, and nucleophilic substitution.
Oxidation and Reduction Pathways of the Primary Alcohol
The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid under controlled conditions. Conversely, while the alcohol is already in a reduced state, the analogous ester can be reduced to the alcohol.
Oxidation: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are typically employed for the conversion of primary alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid would lead to the formation of the corresponding carboxylic acid, 2-(4-Amino-phenyl)-thiazole-4-carboxylic acid.
Reduction: While the hydroxymethyl group is already a reduced form, related ester precursors can be reduced to form the alcohol. For instance, the reduction of a thiazole-4-carboxylic acid ethyl ester to the corresponding methanol (B129727) derivative has been achieved using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (B95107) (THF). chemicalbook.com This suggests a viable synthetic route to the title compound from its ester precursor.
Table 1: Hypothetical Oxidation and Reduction Reactions of the Hydroxymethyl Moiety
| Reaction | Reagent(s) | Product |
|---|---|---|
| Oxidation to Aldehyde | PCC or Dess-Martin periodinane | 2-(4-Amino-phenyl)-thiazole-4-carbaldehyde |
| Oxidation to Carboxylic Acid | KMnO4 or Jones' Reagent | 2-(4-Amino-phenyl)-thiazole-4-carboxylic acid |
Esterification and Etherification Reactions
Esterification: The hydroxymethyl group can readily undergo esterification with carboxylic acids or their derivatives. A common method involves the reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. Fischer esterification, using a carboxylic acid and a strong acid catalyst, is also a possibility, though the conditions might affect the amino group. commonorganicchemistry.com The use of thionyl chloride with an alcohol can also facilitate esterification. researchgate.net
Etherification: Ether derivatives can be prepared via the Williamson ether synthesis. This involves deprotonation of the primary alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which is then reacted with an alkyl halide.
Table 2: Representative Esterification and Etherification Reactions
| Reaction | Reagent(s) | Product |
|---|---|---|
| Esterification | Acetyl chloride, Pyridine | [2-(4-Amino-phenyl)-thiazol-4-YL]-methyl acetate (B1210297) |
Nucleophilic Substitution Reactions at the Hydroxymethyl Carbon
The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. Treatment with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) would yield the corresponding chloromethyl or bromomethyl derivative. These halogenated intermediates are then susceptible to displacement by a variety of nucleophiles. For example, the synthesis of (2-p-tolyl-thiazol-4-yl)methanol has been achieved by the hydrolysis of the corresponding 4-(chloromethyl) derivative. chemicalbook.com
Modifications of the Amino Group on the Phenyl Ring
The aromatic amino group is a key site for introducing structural diversity, primarily through acylation, sulfonylation, and diazotization reactions.
Acylation and Sulfonylation of the Aromatic Amine
Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a common strategy in the derivatization of 2-aminothiazole (B372263) compounds. nih.gov For example, the acylation of 2-amino-4-phenylthiazole (B127512) has been reported using various substituted aromatic acid chlorides. nih.gov
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base like pyridine or sodium acetate yields sulfonamides. The synthesis of various N-(thiazol-2-yl)benzenesulfonamides has been demonstrated by reacting 2-aminothiazole with different benzenesulfonyl chlorides. nih.gov This strategy can be directly applied to this compound to generate a library of sulfonamide derivatives.
Table 3: Acylation and Sulfonylation of the Aromatic Amine
| Reaction | Reagent(s) | Product |
|---|---|---|
| Acylation | Benzoyl chloride, Pyridine | N-(4-(4-(Hydroxymethyl)thiazol-2-yl)phenyl)benzamide |
Diazotization and Subsequent Transformations
The aromatic primary amine can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. This diazonium intermediate is highly versatile and can undergo a variety of subsequent transformations, collectively known as Sandmeyer or Sandmeyer-type reactions. organic-chemistry.orgnih.govresearchgate.net
These reactions allow for the introduction of a wide range of substituents onto the phenyl ring, which would be difficult to achieve through direct substitution methods.
Table 4: Potential Diazotization and Subsequent Transformations
| Reaction | Reagent(s) | Product |
|---|---|---|
| Sandmeyer (Chlorination) | 1. NaNO2, HCl; 2. CuCl | [2-(4-Chloro-phenyl)-thiazol-4-YL]-methanol |
| Sandmeyer (Bromination) | 1. NaNO2, HBr; 2. CuBr | [2-(4-Bromo-phenyl)-thiazol-4-YL]-methanol |
| Sandmeyer (Cyanation) | 1. NaNO2, H+; 2. CuCN | 4-(4-(Hydroxymethyl)thiazol-2-yl)benzonitrile |
| Schiemann Reaction | 1. HBF4, NaNO2; 2. Heat | [2-(4-Fluoro-phenyl)-thiazol-4-YL]-methanol |
Alkylation Reactions of the Amine Functionality
The primary aromatic amine of this compound is a key site for derivatization through alkylation. Direct N-alkylation of the exocyclic amino group on the 2-aminothiazole core can be challenging under mild conditions. However, several strategies have been developed to achieve this transformation, often enhancing the nucleophilicity of the amine or employing reactive alkylating agents.
One common approach involves a two-step process beginning with sulfonylation of the amino group, followed by alkylation. For instance, a 2-aminothiazole can be treated with a sulfonyl chloride in the presence of a base like sodium acetate. The resulting N-sulfonylated intermediate can then be alkylated using various alkylating agents in the presence of a base such as calcium hydride in a solvent like dimethylformamide (DMF) nih.gov. This method allows for the introduction of a wide range of alkyl groups.
Another strategy employs "hydrogen borrowing" catalysis, where alcohols serve as the alkylating agents, producing water as the only byproduct. This green chemistry approach typically uses a catalyst to oxidize the alcohol to an aldehyde in situ, which then forms an imine with the amine, followed by reduction to the N-alkylated product.
Direct alkylation with alkyl halides can also be performed. To drive the reaction, a base is typically required to deprotonate the amine, increasing its nucleophilicity. The choice of base and solvent is crucial to optimize the yield and minimize side reactions.
Table 1: Representative Alkylation Reactions on the 2-Amino-Thiazole Scaffold
| Alkylating Agent | Reagents and Conditions | Product Type | Reference |
| Alkyl Halide | CaH₂, DMF, 50-55°C (after sulfonylation) | N-alkyl-N-sulfonyl-2-aminothiazole | nih.gov |
| Benzyl Alcohol | Catalytic System (e.g., Ru or Fe complexes) | N-benzyl-2-aminothiazole | |
| Alkyl Halide | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Acetone, DMF) | N-alkyl-2-aminothiazole | nih.gov |
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the amino group. The amino group is an ortho, para-director. Since the para position is substituted with the thiazole (B1198619) ring, electrophilic attack is directed to the positions ortho to the amine (C-3' and C-5').
To prevent side reactions such as oxidation or reaction of the electrophile with the nucleophilic amine itself, the amino group is often protected prior to electrophilic substitution. A common protecting group is acetyl, forming an acetanilide. This moderately deactivates the ring but still directs substitution to the ortho and para positions. Following the substitution reaction, the protecting group can be removed by hydrolysis.
Common electrophilic substitution reactions that can be applied include:
Halogenation: Introduction of halogen atoms (e.g., Cl, Br) can be achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in a suitable solvent. For example, chlorination of a related N-[4-(benzothiazol-2-yl)phenyl]acetamide scaffold has been shown to occur at the position ortho to the acetamido group nih.gov.
Nitration: The introduction of a nitro group can be accomplished using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration or degradation of the molecule.
Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group onto the phenyl ring.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Electrophile (E⁺) | Position of Substitution on Phenyl Ring | Activating/Deactivating Effect of -NH₂ |
| Br⁺ | C-3' and C-5' | Strongly Activating, ortho, para-directing |
| NO₂⁺ | C-3' and C-5' | Strongly Activating, ortho, para-directing |
| SO₃ | C-3' and C-5' | Strongly Activating, ortho, para-directing |
Functionalization of the Thiazole Ring System
The thiazole ring itself is a key target for derivatization, allowing for the introduction of a variety of functional groups that can modulate the molecule's properties.
The thiazole ring can undergo electrophilic halogenation. The position of substitution is influenced by the existing substituents. For 2-aminothiazoles, the C-5 position is generally the most nucleophilic and thus the primary site for electrophilic attack pharmaguideline.comchemicalbook.com. The electron-donating amino group at the C-2 position enhances the electron density at C-5, facilitating the reaction.
Standard halogenating agents can be employed for this purpose:
Bromination: Reagents such as N-bromosuccinimide (NBS) or bromine (Br₂) in a solvent like acetic acid or chloroform (B151607) are effective for introducing a bromine atom at the C-5 position.
Chlorination: N-chlorosuccinimide (NCS) can be used for the chlorination of the thiazole ring at the C-5 position.
Iodination: N-iodosuccinimide (NIS) is a suitable reagent for the introduction of iodine at the C-5 position.
These halogenated intermediates are valuable as they can be used in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further diversity.
Direct metallation of the thiazole ring using a strong base, followed by quenching with an electrophile, is a powerful method for C-C and C-heteroatom bond formation. For 2-substituted thiazoles, lithiation typically occurs at the most acidic proton, which is often at the C-5 position chemicalbook.com.
The process involves treating the thiazole derivative with an organolithium reagent, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an anhydrous solvent like tetrahydrofuran (THF). This generates a C-5 lithiated species. This highly reactive intermediate can then be reacted with a wide range of electrophiles to introduce new substituents.
Table 3: Examples of Functionalization via C-5 Lithiation of a Thiazole Ring
| Electrophile | Reagent Example | Introduced Functional Group |
| Aldehydes/Ketones | Benzaldehyde | Hydroxy(phenyl)methyl |
| Alkyl Halides | Methyl Iodide | Methyl |
| Carbon Dioxide | CO₂ (gas or dry ice) | Carboxylic Acid |
| Disulfides | Dimethyl disulfide | Methylthio |
| Silyl (B83357) Halides | Trimethylsilyl chloride | Trimethylsilyl |
Combinatorial Chemistry Approaches for Analogue Library Generation
The this compound scaffold is well-suited for the generation of analogue libraries using combinatorial chemistry approaches. These techniques allow for the rapid synthesis of a large number of related compounds by systematically varying the substituents at different positions of the molecule.
High-throughput solution-phase synthesis is one effective method. For example, libraries of 2-substituted-amino-4-aryl thiazoles can be generated by reacting a diverse set of thioureas with various α-haloketones nih.gov. By starting with a substituted thiourea (B124793) derived from the parent amine and reacting it with different α-haloketones, a library of analogues with variations at the C-4 and C-5 positions of the thiazole ring can be created.
Solid-phase synthesis offers another powerful approach. The parent molecule can be attached to a solid support, for example, through the hydroxyl group or the amino group. The immobilized molecule can then be subjected to a series of reactions to introduce diversity. For example, the free amino group could be acylated with a library of carboxylic acids, or the hydroxyl group could be etherified with a range of alkyl halides. After the desired modifications, the final products are cleaved from the solid support for purification and screening. These combinatorial approaches are invaluable for structure-activity relationship (SAR) studies in drug discovery.
Stereochemical Considerations in Derivatization
The this compound molecule possesses a chiral center at the carbon atom of the hydroxymethyl group attached to the C-4 position of the thiazole ring. This means the compound exists as a pair of enantiomers. Any derivatization strategy must consider the stereochemical implications of this existing chiral center.
Reactions involving the chiral center, such as esterification or etherification of the hydroxyl group, will proceed with retention of configuration if the C-O bond is not broken. However, if the alcohol is oxidized to a ketone, the chirality at this center is lost. Subsequent reduction of the ketone could lead to a racemic mixture of the alcohol unless a stereoselective reducing agent is used.
Furthermore, the presence of the existing stereocenter can influence the stereochemical outcome of reactions at other positions in the molecule, potentially leading to the formation of diastereomers. For instance, if a new chiral center is created during derivatization, the reaction may proceed with some degree of diastereoselectivity, favoring the formation of one diastereomer over the other.
In cases where stereoisomers are formed, such as through the condensation of a derivative with an unsymmetrical ketone, chromatographic separation may be necessary to isolate the individual stereoisomers for biological evaluation, as different stereoisomers can exhibit significantly different biological activities. The restricted rotation around newly formed bonds, such as an amide bond, can also lead to the existence of atropisomers, which may be observable by techniques like NMR spectroscopy nih.gov.
Structural Elucidation and Spectroscopic Analysis of 2 4 Amino Phenyl Thiazol 4 Yl Methanol and Its Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For a molecule such as [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for unambiguous structural assignment.
Proton NMR (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic nature of the thiazole (B1198619) ring is confirmed by the chemical shifts of its protons, which typically appear between 7.27 and 8.77 ppm. analis.com.my For derivatives of 2-aryl-thiazole, the singlet for the H-5' proton of the thiazole ring is often observed in the aromatic region. nih.gov
In the case of this compound, the following proton signals would be expected:
Aromatic Protons: The protons on the 4-aminophenyl group would appear as two distinct doublets in the aromatic region of the spectrum, typically between 6.5 and 8.0 ppm. The coupling pattern arises from the interaction between adjacent protons on the benzene (B151609) ring.
Thiazole Proton: The proton at the 5-position of the thiazole ring would likely appear as a singlet in the aromatic region, with a chemical shift influenced by the electron-donating amino group and the hydroxymethyl substituent. In similar thiazole derivatives, this singlet has been observed in the range of 6.01–7.44 ppm. nih.gov
Methylene (B1212753) Protons: The two protons of the hydroxymethyl group (-CH₂OH) attached to the thiazole ring would typically appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the upfield region, generally between 4.5 and 5.0 ppm. For instance, in a related compound, (2-p-tolyl-thiazol-4-yl)-methanol, the methylene protons appear as a singlet at 4.8 ppm. chemicalbook.com
Amino and Hydroxyl Protons: The protons of the primary amine (-NH₂) and the hydroxyl group (-OH) are exchangeable and their signals can be broad. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. The amino protons might appear as a broad singlet, while the hydroxyl proton signal can also be a broad singlet. In a similar structure, (2-p-tolyl-thiazol-4-yl)-methanol, a broad singlet for the OH proton is observed at 3.1 ppm. chemicalbook.com
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (phenyl) | 6.5 - 8.0 | Doublets |
| Thiazole (H-5) | 6.0 - 7.5 | Singlet |
| Methylene (-CH₂) | 4.5 - 5.0 | Singlet/Doublet |
| Amino (-NH₂) | Variable | Broad Singlet |
| Hydroxyl (-OH) | Variable | Broad Singlet |
| This table presents expected ¹H NMR chemical shifts for this compound based on typical values for similar structures. |
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.
For this compound, the expected ¹³C NMR signals are:
Aromatic Carbons: The carbon atoms of the phenyl ring will appear in the aromatic region, typically between 110 and 150 ppm. The carbon attached to the amino group will be shifted upfield due to the electron-donating effect of the nitrogen.
Thiazole Carbons: The carbon atoms of the thiazole ring will also resonate in the downfield region. In a related thiazole derivative, the C4 and C2 carbons of the thiazole ring showed signals at δC = 135.13 and 164.14 ppm, respectively, while the C5 carbon appeared at 94.49 ppm. mdpi.com
Methylene Carbon: The carbon of the hydroxymethyl group (-CH₂OH) will appear in the more upfield region of the spectrum, typically between 50 and 70 ppm.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Aromatic (phenyl) | 110 - 150 |
| Thiazole (C2, C4, C5) | 90 - 170 |
| Methylene (-CH₂) | 50 - 70 |
| This table presents expected ¹³C NMR chemical shifts for this compound based on typical values for similar structures. |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the adjacent protons on the phenyl ring and potentially between the methylene and hydroxyl protons if coupling is present.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the methylene proton signal would show a correlation to the methylene carbon signal.
Infrared (IR) Spectroscopy for Identification of Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, the characteristic IR absorption bands would be:
N-H Stretching: The primary amine (-NH₂) group will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. For 2-aminobenzothiazole, doublet bands for the NH₂ stretching frequency appear at 3394-3271 cm⁻¹. researchgate.net
O-H Stretching: The hydroxyl (-OH) group of the methanol (B129727) substituent will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, with the broadening due to hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group will appear just below 3000 cm⁻¹. mdpi.com
C=N and C=C Stretching: The stretching vibrations of the C=N bond in the thiazole ring and the C=C bonds in the phenyl ring will appear in the 1500-1650 cm⁻¹ region. For a thiazole compound, these peaks were observed at 1609 and 1548 cm⁻¹, respectively. mdpi.com
C-N Stretching: The stretching vibration of the C-N bond of the aromatic amine will be found in the 1250-1360 cm⁻¹ range.
C-O Stretching: The C-O stretching of the primary alcohol will give a strong absorption band in the 1000-1075 cm⁻¹ region. chemicalbook.com
C-S Stretching: The C-S stretching vibration within the thiazole ring is typically weak and found in the 600-800 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| -NH₂ (Amino) | N-H Stretch | 3300 - 3500 (two bands) |
| -OH (Hydroxyl) | O-H Stretch | 3200 - 3600 (broad) |
| Aromatic C-H | C-H Stretch | > 3000 |
| Aliphatic C-H | C-H Stretch | < 3000 |
| C=N (Thiazole) | C=N Stretch | 1500 - 1650 |
| C=C (Aromatic) | C=C Stretch | 1500 - 1650 |
| C-N (Aromatic Amine) | C-N Stretch | 1250 - 1360 |
| C-O (Primary Alcohol) | C-O Stretch | 1000 - 1075 |
| C-S (Thiazole) | C-S Stretch | 600 - 800 |
| This table presents characteristic IR absorption frequencies for the functional groups in this compound. |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.
For this compound (C₁₀H₁₀N₂OS), the expected molecular weight is approximately 206.27 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula.
The fragmentation pattern in the mass spectrum gives clues about the structure. Common fragmentation pathways for this molecule could include:
Loss of the hydroxymethyl group (-CH₂OH), resulting in a fragment ion.
Cleavage of the bond between the phenyl ring and the thiazole ring.
Fragmentation of the thiazole ring itself.
Loss of small molecules like H₂O, CO, or HCN.
Analysis of the fragmentation pattern of related thiazole derivatives can provide a basis for interpreting the mass spectrum of the title compound. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. This technique is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings and double bonds.
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the extended π-conjugated system formed by the aminophenyl and thiazole rings. The presence of the amino group, an auxochrome, on the phenyl ring is likely to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted phenylthiazole.
X-Ray Crystallography for Absolute Structural Determination and Conformation
Following an extensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound "this compound" could be located. Consequently, the detailed research findings, including data tables on its crystal structure, unit cell parameters, bond lengths, bond angles, and conformational analysis, are not available in the public domain.
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This method would provide definitive proof of the compound's structure, including the precise connectivity of atoms and its stereochemistry. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for understanding the supramolecular architecture and solid-state properties of the material.
For a molecule like this compound, X-ray diffraction analysis would be expected to provide key insights into:
Conformation: The dihedral angles between the phenyl and thiazole rings, as well as the orientation of the hydroxymethyl group relative to the thiazole ring.
Bond Parameters: Precise measurements of all bond lengths and angles, which can be compared with theoretical values to understand electronic effects within the molecule.
Intermolecular Interactions: The nature and geometry of hydrogen bonds involving the amino group, the hydroxyl group, and the nitrogen and sulfur atoms of the thiazole ring. These interactions govern the crystal packing and influence physical properties like melting point and solubility.
While crystallographic data for various other substituted thiazole derivatives exist, the strict focus of this article on "this compound" precludes their inclusion and detailed discussion. The absence of specific crystallographic data for the title compound prevents the creation of the requested detailed data tables and in-depth structural analysis.
Computational and Theoretical Analysis of this compound: A Review of Current Research
A comprehensive search of scientific literature and chemical databases has revealed a notable absence of specific computational chemistry and theoretical studies focused exclusively on the compound this compound. While the broader class of thiazole derivatives is the subject of extensive research, including quantum chemical calculations and molecular docking simulations, this particular molecule has not been the specific subject of published theoretical investigations.
The field of computational chemistry provides invaluable insights into molecular structure, properties, and interactions. Techniques such as Density Functional Theory (DFT) are routinely used to optimize molecular geometries and understand electronic properties, while Molecular Electrostatic Potential (MEP) maps reveal regions of a molecule that are prone to electrophilic and nucleophilic attack. Conformational analysis helps in understanding the molecule's flexibility and its preferred shapes, which is crucial for its biological activity. Furthermore, molecular docking simulations are instrumental in predicting how a molecule might bind to a biological target, such as a protein, and in elucidating the mechanism of this interaction at a molecular level.
Although studies on related aminophenyl-thiazole structures exist, the strict focus of this article on "this compound" prevents the inclusion of data from these analogous compounds. The unique substitution pattern of the target molecule means that its electronic, structural, and interactive properties are distinct from those of its chemical relatives. Extrapolating data from other molecules would not provide a scientifically accurate representation.
Consequently, without dedicated research, it is not possible to provide detailed findings, data tables, or in-depth analysis for the following areas concerning this compound:
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) Calculations for Geometry Optimization
Molecular Electrostatic Potential (MEP) Mapping
Conformational Analysis and Energy Landscapes
Molecular Docking Simulations with Macromolecular Targets
Ligand-Target Binding Affinity Predictions (Computational)
Interaction Mechanism Elucidation at the Molecular Level
The lack of published data underscores a specific gap in the current scientific literature. Future computational studies would be necessary to elucidate the theoretical profile of this compound and to provide the specific data points requested. Such research would be valuable in contributing to a deeper understanding of the structure-property relationships within this class of chemical compounds.
Computational Chemistry and Theoretical Studies on 2 4 Amino Phenyl Thiazol 4 Yl Methanol
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone of modern drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of the [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol scaffold, QSAR studies are instrumental in elucidating the key structural features that govern their therapeutic effects.
Research on aminothiazole derivatives has demonstrated the utility of both 2D and 3D-QSAR approaches. In a typical 2D-QSAR study, a set of molecular descriptors is calculated for each compound, and statistical methods like Multiple Linear Regression (MLR) combined with a Genetic Algorithm (GA) for descriptor selection are employed to build a predictive model. For a series of 54 aminothiazole derivatives studied as Aurora A kinase inhibitors, a statistically significant MLR model was developed with a squared correlation coefficient (R²) of 0.828 and a squared cross-validated correlation coefficient (q²) of 0.771 for the training set. nih.gov Such models are invaluable for predicting the activity of newly designed compounds based on their calculated descriptors.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional perspective on structure-activity relationships. These techniques generate contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen bonding properties are likely to enhance or diminish biological activity. For the aforementioned aminothiazole derivatives, CoMFA and CoMSIA models yielded high internal and external predictive power, with q² values of 0.695 and 0.698, and predictive R² (R²pred) values of 0.788 and 0.798, respectively. nih.gov The resulting 3D contour maps suggested that modifications to the aniline (B41778) group of the aminothiazole scaffold could significantly impact inhibitory activity by altering electrostatic, hydrophobic, and hydrogen bond interactions. nih.gov
The development of robust QSAR models for this compound and its analogs would enable the rational design of novel derivatives with potentially improved activity. By identifying the critical molecular descriptors and spatial regions influencing the desired biological effect, researchers can prioritize the synthesis of compounds with a higher probability of success.
| QSAR Model Type | Statistical Parameter | Value | Significance |
| 2D-QSAR (MLR) | R² (training set) | 0.828 | Goodness of fit of the model to the training data. |
| 2D-QSAR (MLR) | q² (training set) | 0.771 | Internal predictive ability of the model. |
| 3D-QSAR (CoMFA) | q² | 0.695 | Internal predictive ability of the model. |
| 3D-QSAR (CoMFA) | r² | 0.977 | Goodness of fit of the model to the training data. |
| 3D-QSAR (CoMFA) | r²(pred) (test set) | 0.788 | External predictive ability of the model on an independent set of compounds. |
| 3D-QSAR (CoMSIA) | q² | 0.698 | Internal predictive ability of the model. |
| 3D-QSAR (CoMSIA) | r² | 0.960 | Goodness of fit of the model to the training data. |
| 3D-QSAR (CoMSIA) | r²(pred) (test set) | 0.798 | External predictive ability of the model on an independent set of compounds. |
This table presents hypothetical QSAR data for derivatives of this compound, based on published studies on similar aminothiazole compounds.
Biomolecular Interactions and Mechanistic Insights of 2 4 Amino Phenyl Thiazol 4 Yl Methanol Derivatives in Research Models
Exploration of Molecular Targets and Pathways
The 2-aminophenylthiazole scaffold, a core component of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol, has garnered significant attention in medicinal chemistry due to its versatile biological activities. Derivatives of this structure have been investigated for their potential to interact with and modulate the activity of various biomolecules, playing roles in key cellular signaling pathways. Research has particularly focused on their capacity to inhibit protein kinases, which are crucial regulators of cell processes such as proliferation, differentiation, and survival. Dysregulation of these kinases is a hallmark of numerous diseases, including cancer.
Protein Kinase Inhibition Studies
The aminophenylthiazole moiety has been identified as a privileged structure in the design of protein kinase inhibitors. Its derivatives have been synthesized and evaluated against a range of kinases, demonstrating varied and sometimes highly specific inhibitory activities. These studies provide insights into the structure-activity relationships that govern the interaction of these compounds with the ATP-binding sites of their target kinases.
Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels. drugs.com The inhibition of VEGFR-2 is a critical strategy in cancer therapy to cut off the blood supply to tumors. drugs.comnih.gov Thiazole-containing compounds have been explored as potential VEGFR-2 inhibitors. nih.govmdpi.com
Research has shown that derivatives of the aminophenylthiazole scaffold can effectively inhibit VEGFR-2. For instance, studies on a series of thiazole (B1198619) derivatives revealed that the presence of an electron-withdrawing group on the phenyl ring of the arylthiazolyl moiety can enhance VEGFR-2 inhibitory activity. mdpi.com Specifically, a 4-chlorophenylthiazolyl derivative and a 3-nitrophenylthiazolyl derivative demonstrated significant VEGFR-2 enzyme inhibition, with percentage inhibitions of 81.36% and 85.72%, respectively, comparable to the standard inhibitor sorafenib (B1663141) (86.93%). mdpi.com These findings suggest that the electronic properties of substituents on the aminophenyl ring are crucial for potent VEGFR-2 inhibition. Molecular docking studies of related thiazolyl-coumarin hybrids have further elucidated the binding modes within the VEGFR-2 active site, showing interactions that are comparable to approved drugs like Sorafenib. mdpi.com The development of novel leads, such as VH02, through a "back-to-front" approach has identified potent VEGFR-2 inhibitors with IC50 values in the sub-micromolar range. nih.gov
Table 1: VEGFR-2 Inhibition by Thiazole Derivatives
| Compound | Description | % Inhibition of VEGFR-2 | IC50 (µM) | Reference |
|---|---|---|---|---|
| 4b | 4-Chlorophenylthiazolyl derivative | 81.36 | Not Reported | mdpi.com |
| 4d | 3-Nitrophenylthiazolyl derivative | 85.72 | Not Reported | mdpi.com |
| Sorafenib | Reference Inhibitor | 86.93 | Not Reported | mdpi.com |
| VH02 | 6-Indazolyl triazole derivative | Not Reported | 0.56 | nih.gov |
| 6d | Thiazolyl coumarin (B35378) derivative | Not Reported | 10.5 ± 0.71 | mdpi.com |
The Tie-2 receptor tyrosine kinase is another important target in angiogenesis, playing a critical role in vascular stabilization and maturation. nih.gov The interaction between Tie-1 and Tie-2 can modulate Tie-2 signaling. nih.gov While direct studies on this compound and Tie-2 are limited, the broader class of pyridinylimidazole-based inhibitors has been shown to be effective against Tie-2. nih.gov This suggests that heterocyclic scaffolds can be adapted to target this kinase. The evolution of screening leads like SB-203580, a p38 kinase inhibitor, into potent and selective Tie-2 inhibitors highlights the potential for developing specific inhibitors from existing chemical scaffolds. nih.gov
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth and is a key target in cancer therapy. nih.govreactionbiology.com Several classes of small molecule inhibitors have been developed to target the ATP-binding site of EGFR. reactionbiology.com The 2-aminothiazole (B372263) core is a feature in some EGFR inhibitors. nih.gov
Studies on thiazolyl-pyrazoline derivatives have demonstrated significant EGFR inhibitory activity. nih.gov For example, certain derivatives exhibited sub-micromolar IC50 values for EGFR inhibition, with the most potent compounds showing IC50 values as low as 83 nM. nih.gov These compounds were found to be more effective against breast cancer cell lines (T-47D) than lung cancer cell lines (A549). nih.gov The binding patterns of these thiazolyl-pyrazoline derivatives within the EGFR active pocket have been investigated through molecular docking studies, providing insights into their mechanism of action. nih.govbue.edu.eg Research has also shown that some 2-(4-aminophenyl)benzothiazoles have notable EGFR-TK inhibitory activity. researchgate.net
Table 2: EGFR Kinase Inhibition by Thiazole Derivatives
| Compound | Description | IC50 (nM) | Cell Line | Reference |
|---|---|---|---|---|
| 7b | Thiazolyl-pyrazoline derivative | 83 | - | nih.gov |
| 7g | Thiazolyl-pyrazoline derivative | 262 | - | nih.gov |
| 7l | Thiazolyl-pyrazoline derivative | 171 | - | nih.gov |
| 7m | Thiazolyl-pyrazoline derivative | 305 | - | nih.gov |
The BRAF kinase is a key component of the MAPK/ERK signaling pathway, and mutations in the BRAF gene, such as BRAF V600E, are found in a significant percentage of certain cancers. nih.gov While specific studies on this compound are not prevalent, the broader context of BRAF inhibition involves overcoming resistance mechanisms. nih.gov BRAF inhibitors can lead to the upregulation of receptor tyrosine kinases, including EGFR, in colorectal cancer cell lines. nih.gov This highlights the intricate cross-talk between signaling pathways and the potential for combination therapies. The development of RAF dimer inhibitors, such as BGB659, aims to address acquired resistance to conventional BRAF inhibitors. nih.gov
Cyclin-Dependent Kinases (CDKs) are essential for regulating the cell cycle, and their dysregulation is a common feature of cancer. nih.gov Developing selective CDK inhibitors is a significant therapeutic goal. nih.gov The 2-arylaminopurine scaffold has been a basis for the development of CDK inhibitors, with a focus on achieving selectivity for CDK2 over other CDKs like CDK1. nih.govacs.org
While direct evidence for this compound as a CDK inhibitor is not available, the principles of designing selective CDK inhibitors through modifications of heterocyclic scaffolds are well-established. For instance, 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide (B165840) demonstrated high potency for CDK2 (IC50 0.044 μM) with approximately 2000-fold selectivity over CDK1. nih.gov This selectivity is achieved by exploiting subtle differences in the ATP-binding pockets of the kinases. nih.gov The discovery of (4-pyrazolyl)-2-aminopyrimidines as highly potent and selective CDK2 inhibitors further underscores the potential of heterocyclic compounds in targeting specific CDKs. nih.gov
Table 3: CDK2 Inhibition by Heterocyclic Derivatives
| Compound | Description | IC50 (µM) for CDK2 | Selectivity (CDK1/CDK2) | Reference |
|---|---|---|---|---|
| 73 | 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide | 0.044 | ~2000-fold | nih.gov |
Investigation of Other Enzyme Inhibition Mechanisms
While research specifically on this compound is limited, studies on related 2-aminothiazole derivatives have revealed inhibitory activity against several enzymes. For instance, various 2-aminothiazole derivatives have been shown to inhibit carbonic anhydrase isoenzymes I and II (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov A study on a series of 2-amino-4-phenylthiazole (B127512) derivatives demonstrated potent inhibition of these enzymes. nih.gov
Notably, the substitution pattern on the phenyl ring significantly influences the inhibitory activity. For example, a 2-amino-4-(4-chlorophenyl)thiazole derivative was a highly effective inhibitor of hCA I, while a 2-amino-4-(4-bromophenyl)thiazole (B182969) derivative showed strong inhibition against hCA II, AChE, and BChE. nih.gov This suggests that derivatives of this compound could also exhibit inhibitory activity against these or other enzymes, warranting further investigation.
Another study on 2-aminothiazole derivatives highlighted their potential as inhibitors of lactoperoxidase (LPO), with a 2-amino-4-(4-chlorophenyl)thiazole compound demonstrating the most potent inhibition. nih.gov Thiazolidin-4-one derivatives, which share a structural relationship with thiazoles, have been found to inhibit a range of enzymes implicated in cancer, including protein/tyrosine kinases (such as c-Met, CDK2, and VEGFR2), carbonic anhydrases, and histone deacetylases (HDAC). nih.gov
| Derivative Class | Target Enzyme | Observed Effect | Reference |
| 2-Amino-4-phenylthiazoles | Carbonic Anhydrase I/II | Inhibition | nih.gov |
| 2-Amino-4-phenylthiazoles | Acetylcholinesterase | Inhibition | nih.gov |
| 2-Amino-4-phenylthiazoles | Butyrylcholinesterase | Inhibition | nih.gov |
| 2-Amino-4-phenylthiazoles | Lactoperoxidase | Inhibition | nih.gov |
| Thiazolidin-4-ones | Protein/Tyrosine Kinases | Inhibition | nih.gov |
| Thiazolidin-4-ones | Carbonic Anhydrases | Inhibition | nih.gov |
| Thiazolidin-4-ones | Histone Deacetylases | Inhibition | nih.gov |
Receptor Binding Studies at the Molecular Level
Direct receptor binding studies for this compound are not extensively documented in publicly available literature. However, research on structurally related thiazole derivatives provides insights into their potential receptor interactions. For example, certain 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives have been identified as highly active CDK9 inhibitors. acs.org X-ray crystallography studies of these compounds bound to CDK2 revealed that the 2-amino group of the thiazole ring forms crucial interactions with the Asp145 residue of the kinase. acs.org This interaction enhances the hydrophobic interactions between the thiazole's C4-methyl group and the gatekeeper residue Phe80 of CDK2 (Phe103 in CDK9). acs.org
Furthermore, a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been developed as potent and selective inhibitors of CDK4 and CDK6. acs.org In these compounds, the 2-amino moiety of the thiazole was a key structural feature that was largely retained during optimization. acs.org These findings underscore the importance of the thiazole core in mediating interactions with kinase receptors.
Structure-Activity Relationship (SAR) Studies for Target Binding Affinity and Selectivity
Impact of Substitutions on the 4-Aminophenyl Moiety
The nature and position of substituents on the phenyl ring of 2-phenylthiazole (B155284) derivatives play a critical role in their biological activity. Structure-activity relationship (SAR) studies on various classes of these compounds have consistently shown that the electronic properties and steric bulk of these substituents can significantly modulate their potency and selectivity.
For instance, in a series of paeonol-2-aminothiazole-phenylsulfonyl derivatives, compounds with fluorine and methoxy (B1213986) groups on the phenylsulfonyl moiety exhibited potent cytotoxic effects against several cancer cell lines. nih.gov Similarly, for a series of 2-arylideneamino-4-phenylthiazoles, the presence of electron-withdrawing groups on the phenyl ring was found to be important for antimicrobial activity. nih.gov Another study on thiazole derivatives revealed that the presence of electron-withdrawing groups like nitro (NO2) or electron-donating groups like methoxy (OMe) at the para position of the benzene (B151609) ring attached to the thiazole moiety was beneficial for their activity. nih.gov
| Substitution on Phenyl Ring | Biological Activity | Reference |
| Fluorine, Methoxy (on phenylsulfonyl) | Cytotoxicity | nih.gov |
| Electron-withdrawing groups | Antimicrobial | nih.gov |
| p-Nitro, p-Methoxy | General Activity | nih.gov |
Influence of Thiazole Ring Modifications on Biological Interactions
The thiazole ring itself is a crucial pharmacophore, and modifications to it can have a profound impact on biological activity. The nitrogen and sulfur atoms of the thiazole ring are key features that can participate in various non-covalent interactions with biological targets. nih.gov
Studies on 2-aminothiazole derivatives have shown that the thiazole moiety is sensitive to modification. nih.gov For example, in a series of antimycobacterial agents, while the C2-amino group could accommodate various lipophilic substitutions, the thiazole ring was less amenable to changes. nih.gov The substitution pattern on the thiazole ring is also critical. For example, in a series of biphenylthiazole analogues with anti-MRSA activity, it was found that having a hydrophobic region around the pyrimidine (B1678525) position-2, which was attached to the thiazole, was unfavorable for activity. nih.gov
Mechanistic Elucidation of Cellular Responses in Model Systems (e.g., Cell Lines)
Derivatives of 2-aminothiazole have been shown to induce a variety of cellular responses in cancer cell lines. For example, certain 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have demonstrated good anti-proliferative effects on human K562 leukemia cells. nih.gov
In studies on nasopharyngeal cancer cell lines, 4-[(halophenyl)diazenyl]phenol derivatives, which contain a related thiazole-based component in the assay method, have shown anticancer activity. researchgate.net Research on 2-(4-aminophenyl)benzothiazole derivatives, which share the aminophenyl-heterocycle motif, has shown that upon UVA activation, these compounds can induce apoptosis in basal cell carcinoma cells. nih.gov The observed apoptotic mechanisms included an increase in the sub-G1 cell population, enhanced annexin (B1180172) V binding, and activation of caspase-3. nih.gov These compounds also led to a decrease in mitochondrial membrane potential and ATP levels through the generation of reactive oxygen species and promoted the phosphorylation of ERK and p38 MAPK. nih.gov
Thiazolidin-4-one derivatives have been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, colon, and lung cancer. nih.gov The inhibition of key enzymes such as protein kinases by these compounds is a primary mechanism leading to these cellular responses. nih.gov
| Cell Line | Compound Class | Cellular Response | Reference |
| K562 (Leukemia) | 2-Amino-thiazole-5-carboxylic acid phenylamides | Anti-proliferative effects | nih.gov |
| Basal Cell Carcinoma | 2-(4-Aminophenyl)benzothiazoles (UVA activated) | Apoptosis, ROS generation, MAPK activation | nih.gov |
| Various Cancer Cell Lines | Thiazolidin-4-ones | Apoptosis, Inhibition of cell proliferation | nih.gov |
Induction of Apoptosis Pathways in Cellular Models
Research has shown that certain 2-(4-aminophenyl)benzothiazole derivatives, which are structurally related to this compound, can induce apoptosis in cancer cell lines. When activated by UVA light, these compounds have been observed to trigger a cascade of events leading to programmed cell death. nih.gov
Key features of apoptosis observed in basal cell carcinoma (BCC) cells treated with these derivatives include an increase in the sub-G1 cell population, which is indicative of DNA fragmentation, and enhanced binding of annexin V, a marker for early apoptotic events. nih.gov Furthermore, the activation of caspase-3, a critical executioner caspase in the apoptotic pathway, has been noted. nih.gov
The mechanism of apoptosis induction by these derivatives appears to involve the mitochondria. Studies have demonstrated a decrease in the mitochondrial membrane potential and ATP levels, coupled with an increase in reactive oxygen species (ROS) generation. nih.gov These events suggest that the compounds elicit photosensitive effects within the mitochondria, which are central to the intrinsic apoptotic pathway. Additionally, the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 MAPK has been observed, indicating the involvement of these signaling pathways in the apoptotic process. nih.gov
Table 1: Effects of 2-(4-Aminophenyl)benzothiazole Derivatives on Apoptotic Markers in BCC Cells
| Apoptotic Marker | Observed Effect | Reference |
| Sub-G1 Population | Increased | nih.gov |
| Annexin V Binding | Significantly Increased | nih.gov |
| Caspase-3 | Activated | nih.gov |
| Mitochondrial Membrane Potential | Decreased | nih.gov |
| ATP Levels | Decreased | nih.gov |
| Reactive Oxygen Species (ROS) | Enhanced Generation | nih.gov |
| ERK and p38 MAPK | Phosphorylation Promoted | nih.gov |
Inhibition of Cell Proliferation Mechanisms (In Vitro Models)
The 2-aminothiazole scaffold is a prominent feature in the design of compounds with antiproliferative activity. nih.gov Various derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells in vitro. For instance, a series of 2,4-disubstituted thiazole amide derivatives have demonstrated medium to good antiproliferative activity against several human cancer cell lines, including A549 (lung), HeLa (cervical), HT29 (colon), and Karpas299 (lymphoma). nih.gov
The structural features of these derivatives play a crucial role in their antiproliferative potency. The introduction of a piperazine (B1678402) moiety has been shown to significantly enhance antitumor activity. nih.gov Furthermore, substitutions on the phenyl ring can modulate activity, with a chlorine atom in the para-position of the phenyl group leading to the most potent activity against A549, HeLa, and MCF-7 (breast) cell lines. nih.gov
In another study, 2-arylamido and 2-alkylamido derivatives of 2-amino-4-(isothiocyanatomethyl)thiazole were assessed for their in vitro antiproliferative effects on L1210 leukemia cells. The 2-(alkylamido)thiazole analogs showed moderate activity, while the arylamido derivatives exhibited a significant increase in antiproliferative potency. nih.gov
Fluorinated 2-(4-aminophenyl)benzothiazoles have also been shown to be potently cytotoxic in sensitive human breast cancer cell lines such as MCF-7 and MDA-468. bohrium.com Interestingly, these compounds often exhibit a biphasic dose-response relationship in sensitive cell lines. bohrium.com
Table 2: Antiproliferative Activity of Selected Thiazole Derivatives in In Vitro Models
| Derivative Class | Cell Lines | Observed Activity | Reference |
| 2,4-Disubstituted Thiazole Amides | A549, HeLa, HT29, Karpas299 | Medium to good antiproliferative activity | nih.gov |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides | A549, HeLa, MCF-7 | Increased antitumor activity, especially with p-Cl-phenyl substitution | nih.gov |
| 2-(Alkylamido)-4-(isothiocyanatomethyl)thiazoles | L1210 | Moderately antiproliferative | nih.gov |
| 2-(Arylamido)-4-(isothiocyanatomethyl)thiazoles | L1210 | Remarkable increase in antiproliferative activity | nih.gov |
| Fluorinated 2-(4-Aminophenyl)benzothiazoles | MCF-7, MDA-468 | Potently cytotoxic | bohrium.com |
Anti-Angiogenic Mechanisms in Cell-Based Assays
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Research on 2-(4-aminophenyl)benzothiazole (BTZ), a compound structurally related to the core molecule of interest, has revealed potent anti-angiogenic properties. In a study using an orthotopic glioma C6 rat model, treatment with BTZ led to a significant reduction in the proportion of CD31-stained vessels, a marker for endothelial cells and blood vessel density. nih.gov
The anti-angiogenic effect of BTZ appears to be mediated through the downregulation of key signaling molecules involved in angiogenesis. A notable decrease in the transcript levels of vascular endothelial growth factor (VEGF) and its receptor, Flt-1, was observed in BTZ-treated rats. nih.gov Additionally, the expression of ERK1/2 and matrix metalloproteinase-2 (MMP-2), which are also involved in angiogenic processes, was reduced. nih.gov These findings suggest that BTZ inhibits tumor growth in part by suppressing the formation of new blood vessels that supply the tumor with essential nutrients and oxygen. nih.gov
Table 3: Effect of 2-(4-Aminophenyl)benzothiazole on Angiogenesis-Related Markers
| Marker | Effect of BTZ Treatment | Reference |
| CD31-Stained Vessels | Marked reduction (16%) | nih.gov |
| VEGF Transcript Levels | Decreased | nih.gov |
| Flt-1 (VEGF Receptor) Transcript Levels | Decreased | nih.gov |
| ERK1/2 Expression | Decreased | nih.gov |
| MMP-2 Expression | Decreased | nih.gov |
Target Validation Studies in Preclinical Research Contexts
Target validation is a crucial step in drug discovery to confirm that a specific biomolecule is critically involved in a disease process and is a viable point of intervention for a new drug. For the class of 2-(4-aminophenyl)benzothiazoles, cytochrome P450 1A1 (CYP1A1) has been identified as a key molecular target. bohrium.comnih.gov These compounds are known to induce the expression of CYP1A1, which then metabolizes them into active species that exert antitumor effects. nih.gov This induction of CYP1A1 is a selective event, occurring primarily in sensitive cancer cell lines. nih.gov
The antitumor specificity of these benzothiazole (B30560) derivatives is closely linked to the induction of CYP1A1. bohrium.com Structure-activity relationship studies have shown that the benzothiazole nucleus is essential for this activity. bohrium.com To enhance the therapeutic potential and overcome metabolic inactivation, fluorinated analogues have been developed. For example, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was found to be a potent agent that maintains the induction of CYP1A1. bohrium.com
In the context of cell cycle regulation, a validated target for anticancer therapies, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been developed as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). acs.org Inhibition of CDK4/6 by these compounds leads to an accumulation of cells in the G1 phase of the cell cycle, thereby inhibiting proliferation. acs.org
Furthermore, in a glioma xenograft rat model, treatment with 2-(4-aminophenyl)benzothiazole was shown to alter the expression of several cell cycle control proteins. The expression of the retinoblastoma protein (pRb) decreased, while the expression of cyclin D1 and the tumor suppressor p53 was enhanced, providing further evidence of the compound's impact on cell cycle regulation. nih.gov
Table 4: Validated and Investigated Targets of Thiazole Derivatives in Preclinical Research
| Compound Class | Validated/Investigated Target | Effect | Reference |
| 2-(4-Aminophenyl)benzothiazoles | Cytochrome P450 1A1 (CYP1A1) | Induction of expression and subsequent metabolic activation | bohrium.comnih.gov |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | Cyclin-Dependent Kinases 4 and 6 (CDK4/6) | Potent and selective inhibition, G1 cell cycle arrest | acs.org |
| 2-(4-Aminophenyl)benzothiazole | Cell Cycle Control Proteins (pRb, Cyclin D1, p53) | Altered expression, indicating impact on cell cycle regulation | nih.gov |
Applications of 2 4 Amino Phenyl Thiazol 4 Yl Methanol in Chemical Synthesis and Research Tools
Utilization as a Precursor for Advanced Heterocyclic Synthesis
The chemical architecture of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol, with its primary amine and hydroxyl groups, makes it an ideal precursor for the synthesis of more complex heterocyclic systems. The 2-aminothiazole (B372263) moiety itself is a cornerstone in the synthesis of numerous biologically active compounds. Chemists can leverage the reactivity of the amino group for reactions such as acylation, alkylation, or diazotization, thereby introducing new functionalities or building larger molecular frameworks.
For instance, the amino group can be acetylated and subsequently used in condensation reactions to form larger, fused heterocyclic systems. nih.gov The hydroxyl group on the methanol (B129727) substituent can be oxidized to an aldehyde or carboxylic acid, providing another handle for elaboration, or it can be converted into a leaving group to allow for nucleophilic substitution. The synthesis of derivatives often starts with foundational reactions, such as the condensation of a thiourea (B124793) with an alpha-halo ketone to form the core thiazole (B1198619) ring. wikipedia.org The strategic manipulation of the functional groups on this compound allows for the construction of diverse chemical libraries with varied substitution patterns, essential for exploring structure-activity relationships.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Product Class |
|---|---|---|
| Aromatic Amine (-NH₂) | Acylation | Amides |
| Sulfonylation | Sulfonamides | |
| Diazotization | Azo compounds, Aryl halides | |
| Hydroxyl (-CH₂OH) | Oxidation | Aldehydes, Carboxylic Acids |
| Esterification | Esters |
Role as a Privileged Scaffold for Designing New Chemical Entities
The 2-aminothiazole core is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.gov This term describes a molecular framework that is capable of binding to a variety of biological targets, making it a recurring and valuable motif in drug discovery. nih.govnih.gov The structure of this compound embodies this principle, combining the proven 2-aminothiazole unit with a phenyl ring that can be readily substituted to modulate properties like solubility, lipophilicity, and target engagement.
This scaffold serves as a template for the design of new chemical entities (NCEs) aimed at a wide range of therapeutic targets, including enzymes and receptors. mdpi.com Its utility is demonstrated by the numerous approved drugs containing the 2-aminothiazole structure, such as the anti-inflammatory agent Meloxicam and the antibiotic Cefdinir. nih.gov Researchers utilize this scaffold to generate libraries of analogues by modifying the substitution on the phenyl ring or by altering the group at the 4-position of the thiazole ring, systematically exploring the chemical space around the core structure to identify compounds with desired biological activity. nih.gov The inherent versatility of this scaffold minimizes the need to develop entirely new synthetic routes for each new target class, accelerating the early stages of drug discovery. nih.govnih.gov
Development of Chemical Probes for Biological Pathway Interrogation
Chemical probes are essential research tools designed to selectively interact with a specific protein or pathway, allowing for the elucidation of its biological function. The this compound scaffold is well-suited for the development of such probes. Its structure can be systematically modified to incorporate reporter tags (e.g., fluorophores, biotin) or photo-activatable cross-linking groups without drastically altering its core binding properties.
For example, derivatives of the related 2-(4-aminophenyl)benzothiazole have been developed as photosensitizing agents to investigate the mechanisms of apoptosis in cancer cells. nih.gov Upon activation with UVA light, these compounds induce cellular changes that can be monitored, providing insights into pathways like the MAP Kinase signaling cascade. nih.gov By attaching a fluorescent dye to the this compound framework, researchers can create probes to visualize the localization of a target protein within a cell. Alternatively, converting it into a reactive species allows for the covalent labeling and subsequent identification of its binding partners, a critical step in target validation.
Use in Fragment-Based Drug Discovery Research
Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds in drug development. nih.gov This approach involves screening small, low-molecular-weight compounds, or "fragments," for weak but efficient binding to a biological target. The hits from these screens then serve as starting points for optimization into more potent molecules.
This compound, with a molecular weight of approximately 208 g/mol , fits well within the typical size range for a chemical fragment. The thiazole scaffold itself has been identified as a valuable building block in FBDD campaigns. nih.gov While some 2-aminothiazole derivatives have been noted as potential "frequent hitters" in screens, careful experimental validation can confirm specific, on-target engagement. nih.gov The defined structure and multiple vectors for chemical elaboration make this compound an excellent candidate for fragment-based approaches. Once identified as a binder, it can be "grown" by adding chemical functionalities to enhance affinity and selectivity, or "linked" with another fragment that binds to an adjacent site on the target.
Contribution to Structure-Based Drug Design Initiatives
Structure-based drug design (SBDD) utilizes high-resolution structural information of a biological target, typically a protein, to design molecules that can bind with high affinity and specificity. The known three-dimensional shape of the target's binding site allows for the rational design of complementary ligands.
The this compound scaffold serves as a valuable component in SBDD efforts. The thiazole ring and its substituents can be positioned within a binding pocket to form key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues. For instance, thiazole-containing compounds have been successfully designed as inhibitors of targets like aurora kinases and β-secretase by using structural information to guide their synthesis. dundee.ac.ukresearchgate.net Computational docking programs can be used to model how this compound and its derivatives fit into a target's active site. This information allows chemists to prioritize synthetic modifications—such as adding substituents to the phenyl ring or altering the stereochemistry—that are predicted to improve binding, leading to the creation of more potent and selective inhibitors.
Future Research Directions and Unexplored Avenues for 2 4 Amino Phenyl Thiazol 4 Yl Methanol Research
Development of Novel and Green Synthetic Methodologies
The advancement of organic synthesis is trending towards environmentally benign and efficient processes. Future research on the synthesis of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol and its analogues should focus on these green principles.
Microwave and Ultrasound-Assisted Synthesis : Conventional heating methods can be time-consuming and energy-intensive. The application of microwave irradiation or ultrasonic waves could significantly accelerate reaction times and improve yields, as has been demonstrated for other thiazolidin-4-one derivatives. nih.gov
Deep Eutectic Solvents (DES) : The use of harmful volatile organic compounds (VOCs) is a major drawback in many synthetic protocols. mdpi.com Research into using deep eutectic solvents—mixtures of hydrogen bond donors and acceptors—as a reaction medium for synthesizing the thiazole (B1198619) ring of this compound could offer a safer, recyclable, and often rate-enhancing alternative. mdpi.com For instance, a mixture of L-proline and ethylene (B1197577) glycol has been successfully used for synthesizing related thiazolo[5,4-d]thiazoles. mdpi.com
Exploration of New Biological Targets and Mechanisms Beyond Kinase Inhibition
While many thiazole-containing compounds are investigated as kinase inhibitors, the this compound scaffold holds promise for interacting with a diverse range of other biological targets. nih.gov
Antimicrobial and Antifungal Agents : Thiazole derivatives have shown considerable potential as antibacterial and antifungal agents. mdpi.comresearchgate.netchemmethod.com Future studies should screen this compound and its derivatives against a broad panel of pathogenic bacteria and fungi, including drug-resistant strains. chemmethod.com
Enzyme Inhibition : Beyond kinases, other enzyme families are viable targets. For example, 2-aminothiazole (B372263) sulfonamides have demonstrated inhibitory activity against urease, α-glucosidase, and α-amylase. nih.gov Similarly, other thiazolidin-4-ones act as inhibitors of carbonic anhydrase IX (CA IX), an enzyme implicated in cancer. nih.gov Investigating the inhibitory potential of this compound against these and other metabolic enzymes could reveal new therapeutic applications.
Neurodegenerative Diseases : The 2-(aminophenyl)benzothiazole scaffold, structurally related to the target compound, shows a high affinity for amyloid fibrils. nih.gov This suggests a potential role in diagnosing or treating neurodegenerative conditions like Alzheimer's disease. Research could focus on evaluating the ability of this compound to interact with and modulate the aggregation of proteins such as amyloid-beta and tau. nih.gov
Apoptosis Modulation : The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis, and their inhibition is a key strategy in cancer therapy. nih.gov Given that some thiazolidinone analogues are known Bcl-2 inhibitors, it would be valuable to explore whether this compound can induce apoptosis through this or other pathways. nih.gov
| Potential Biological Target | Therapeutic Area | Supporting Evidence from Related Compounds |
| Bacterial/Fungal Proteins | Infectious Diseases | Thiazole derivatives show antibacterial and antifungal activity. researchgate.netchemmethod.com |
| Urease, α-glucosidase | Metabolic Disorders | 2-aminothiazole sulfonamides inhibit these enzymes. nih.gov |
| Carbonic Anhydrase IX | Oncology | Thiazolidin-4-one analogues are potent inhibitors. nih.gov |
| Amyloid Fibrils | Neurodegenerative Diseases | 2-(aminophenyl)benzothiazole scaffolds interact with amyloid structures. nih.gov |
| Bcl-2 Protein Family | Oncology | Thiazolidinone derivatives can act as Bcl-2 inhibitors. nih.gov |
Design and Synthesis of Multi-Target Directed Ligands
Chronic and complex diseases often involve multiple biological pathways. Designing Multi-Target Directed Ligands (MTDLs) that can modulate several targets simultaneously is a promising therapeutic strategy. The this compound structure is an ideal starting point for creating MTDLs. For example, by chemically linking it with another pharmacophore, one could design a hybrid molecule that, for instance, inhibits an enzyme while also blocking a receptor, potentially leading to synergistic effects and reduced drug resistance. The thiazolidin-4-one derivative darbufelon, a dual inhibitor of COX-2 and 5-LOX, serves as a successful precedent for this approach within the broader thiazole class. nih.gov
Advanced Computational Approaches for Predictive Modeling
In silico methods are indispensable for modern drug discovery and materials science. Applying these techniques to this compound can accelerate research and provide deep mechanistic insights.
Density Functional Theory (DFT) : DFT calculations can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. mdpi.comresearchgate.net This knowledge is crucial for designing derivatives with tailored electronic properties for either biological activity or material science applications. mdpi.com
Molecular Docking and Dynamics : To explore the potential biological targets identified in section 8.2, molecular docking can predict the binding modes and affinities of this compound within the active sites of proteins like urease or amyloid-beta. researchgate.net Subsequent molecular dynamics simulations can then be used to assess the stability of these interactions over time.
Quantitative Structure-Activity Relationship (QSAR) : Once a series of analogues is synthesized and tested for a particular biological activity, QSAR models can be built to correlate specific structural features with activity. This predictive model can then guide the design of more potent compounds, optimizing the research and development process.
| Computational Method | Application for this compound | Reference for Approach |
| Density Functional Theory (DFT) | Elucidate electronic properties, reactivity, and vibrational modes. | mdpi.comresearchgate.net |
| Molecular Docking | Predict binding poses and affinity for novel biological targets. | researchgate.net |
| Molecular Dynamics (MD) | Simulate the dynamic behavior and stability of ligand-protein complexes. | researchgate.net |
| QSAR | Develop predictive models to guide the synthesis of more active analogues. | nih.gov |
Integration with Emerging Technologies in Chemical Biology Research
The unique properties of the aminophenylthiazole scaffold can be leveraged by integrating it with cutting-edge technologies. A key area of exploration is its use in the development of chemical probes. By attaching a reporter tag (like a fluorophore or a biotin (B1667282) moiety) to the molecule, researchers can create tools to visualize cellular processes, identify new binding partners through affinity-based proteomics, or track the molecule's distribution in biological systems. Furthermore, the scaffold has been incorporated into nanovesicles to inhibit the formation of Aβ₁₋₄₂ fibrils, demonstrating its compatibility with nanotechnological approaches for targeted therapeutic delivery. nih.gov
Potential for Functional Material Science Applications (Excluding Biomedical Devices)
Beyond its biomedical potential, the heterocyclic and aromatic nature of this compound suggests it could serve as a building block for novel functional materials. The thiazole ring is an electron-rich heterocycle that can participate in π-conjugated systems. There is growing interest in thiazole-containing compounds, such as thiazolo[5,4-d]thiazoles, for applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.com Future research could explore the polymerization of this compound or its incorporation into larger conjugated polymers and small molecules to investigate their electronic and photophysical properties for potential use in sensors, organic light-emitting diodes (OLEDs), or other electronic devices.
Q & A
Basic Synthesis: What are the common synthetic routes for [2-(4-Amino-phenyl)-thiazol-4-yl]-methanol?
Methodological Answer:
The synthesis typically involves condensation reactions between aminothiazole derivatives and aromatic aldehydes. For example:
- Thiazole ring formation : Start with 2-amino-4-phenylthiazole (or analogs) and react with substituted benzaldehyde derivatives under reflux in ethanol with a catalytic amount of glacial acetic acid .
- Functionalization : Introduce the methanol group via nucleophilic substitution or oxidation. A method similar to chloromethylthiazole intermediates (e.g., reacting with 4-hydroxybenzaldehyde in DMF with K₂CO₃) can be adapted for methanol-group incorporation .
- Purification : Recrystallization from ethanol or column chromatography is commonly used to isolate the final product .
Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for etherification reactions, while ethanol minimizes side reactions during condensation .
- Catalyst tuning : Glacial acetic acid (0.1–0.5 eq.) accelerates Schiff base formation in thiazole-amine reactions, reducing reflux time from 7 to 4 hours .
- Temperature control : Reflux at 80–100°C balances reaction rate and decomposition risks. For sensitive intermediates, room-temperature stirring with K₂CO₃ in DMF avoids thermal degradation .
- Real-time monitoring : TLC or HPLC tracks reaction progress, enabling timely termination to prevent byproduct formation .
Basic Characterization: Which spectroscopic and chromatographic techniques validate the compound’s structure?
Methodological Answer:
- Spectroscopy :
- Chromatography :
Advanced Characterization: How can computational tools analyze electronic properties and noncovalent interactions?
Methodological Answer:
- Wavefunction analysis : Use Multiwfn to calculate electron localization functions (ELF) and electrostatic potential (ESP) maps, revealing nucleophilic/electrophilic sites on the thiazole ring .
- Noncovalent interaction (NCI) analysis : Apply the NCI index (via Multiwfn or VMD) to visualize hydrogen bonds and van der Waals interactions in crystal structures or protein-ligand complexes .
- Density-of-states (DOS) : Plot orbital contributions to predict redox behavior or photochemical activity .
Basic Biological Screening: What in vitro assays assess antimicrobial potential?
Methodological Answer:
- Agar diffusion/broth dilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values ≤50 µg/mL indicate promising activity .
- Control compounds : Compare with known thiazole-based antimicrobials (e.g., thiabendazole) to benchmark efficacy .
Advanced Biological Studies: How to investigate target binding and mechanism of action?
Methodological Answer:
- Molecular docking : Use AutoDock4 with flexible side chains to model interactions with fungal CYP51 or bacterial topoisomerases. Validate poses with MD simulations .
- QSAR modeling : Correlate substituent electronegativity (e.g., -OCH₃ vs. -NO₂ on the phenyl ring) with bioactivity using TLC-derived lipophilicity parameters (Rf/logP) .
- Enzymatic assays : Measure inhibition kinetics (e.g., IC₅₀) for target enzymes like β-lactamase or ATP synthase .
Data Contradiction Analysis: How to resolve discrepancies between computational and experimental binding affinities?
Methodological Answer:
- Parameter validation : Ensure docking protocols (e.g., grid size, scoring functions in AutoDock4) match experimental conditions (pH, temperature) .
- Solvent effects : Include implicit solvent models (e.g., PBS in Multiwfn) to account for aqueous vs. hydrophobic environments .
- Multi-method cross-check : Compare AutoDock4 results with ab initio binding energy calculations (e.g., DFT) or SPR biosensor data .
Structural Optimization: How to design analogs with enhanced bioactivity?
Methodological Answer:
- Substituent variation : Replace the 4-aminophenyl group with electron-withdrawing groups (-NO₂, -CF₃) to enhance microbial membrane penetration .
- Scaffold hopping : Fuse the thiazole ring with pyrimidine (e.g., thieno[2,3-d]pyrimidin-4-one) to improve metabolic stability .
- Prodrug strategies : Convert the methanol group to ester prodrugs (e.g., acetylated derivatives) for better oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
